Methyl 4-[(chloromethoxy)methyl]benzoate
Description
Classification and Structural Features of Methyl 4-[(chloromethoxy)methyl]benzoate
This compound is classified as an aromatic ester and a chloromethyl ether. Its structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is a methyl ester group (-COOCH₃), and the other is a chloromethoxymethyl group (-CH₂OCH₂Cl). This arrangement of functional groups is key to its chemical reactivity and utility in synthesis.
The presence of the reactive chloromethyl ether moiety allows for facile nucleophilic substitution reactions, making it an effective alkylating agent. The methyl ester group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an alcohol, providing further pathways for molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 139192-91-7 |
| Appearance | White to light yellow powder or crystal |
Significance and Role in Contemporary Organic Synthesis Research
The primary significance of this compound in organic synthesis lies in its function as a versatile intermediate. It is not typically an end product but rather a crucial component in the construction of more elaborate molecules.
A key application involves its precursor, methyl p-toluate (B1214165) (methyl 4-methylbenzoate), which is an important intermediate in the synthesis of various natural products. The chlorination of the methyl group on methyl p-toluate leads to the formation of methyl 4-(chloromethyl)benzoate, a related and highly useful reagent. This side-chain chlorination is a free-radical reaction that can be initiated by light or a chemical catalyst. google.com The resulting product, methyl 4-(chloromethyl)benzoate, is a key intermediate for pharmaceuticals and agricultural chemicals. google.com
For instance, benzoate (B1203000) compounds are foundational esters that serve as intermediates in numerous organic synthesis pathways. nbinno.com Their ester functionality allows for a range of reactions, including hydrolysis to benzoic acid and methanol (B129727), or reduction to benzyl (B1604629) alcohol. nbinno.com Specifically, derivatives like methyl 4-(chloromethyl)benzoate are employed in multi-step syntheses within the pharmaceutical industry to produce active pharmaceutical ingredients (APIs). nbinno.com The controlled reactivity of the compound is essential for the precise construction of complex medicinal compounds. nbinno.com
Research has demonstrated the utility of related benzoate esters in the synthesis of important compounds. For example, methyl p-bromobenzoate is a primary raw material for the antitumor drug pemetrexed disodium. mdpi.com This highlights the role of substituted methyl benzoates as critical building blocks in medicinal chemistry. The synthesis of these esters is often achieved through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comuomustansiriyah.edu.iq
The general preparative route to compounds like this compound often starts from simpler, commercially available materials like p-toluic acid, which is first esterified and then functionalized. researchgate.net This multi-step approach is common in organic synthesis, where complex target molecules are built sequentially from simpler precursors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88045-74-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 4-(chloromethoxymethyl)benzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)9-4-2-8(3-5-9)6-14-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
PXFBUXCKEXVKPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCCl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Chloromethoxy Methyl Benzoate
Direct Synthesis Approaches
Direct synthesis methods aim to introduce the key functional groups onto a pre-existing aromatic ester framework in a minimal number of steps. These approaches often involve electrophilic aromatic substitution reactions.
Chloromethylation Reactions for Aromatic Esters
Chloromethylation of aromatic compounds is a well-established method for introducing a chloromethyl group onto an aromatic ring. researchgate.netorganicreactions.org This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. organicreactions.org When applied to aromatic esters like methyl benzoate (B1203000), the electron-withdrawing nature of the ester group directs the incoming chloromethyl group primarily to the meta position. However, for the synthesis of the para-substituted target compound, a starting material with a para-directing group would be necessary.
A more direct precursor for the para-isomer is methyl p-toluate (B1214165). The chlorination of the methyl group on methyl p-toluate can be achieved through free radical chlorination, for instance, using chlorine gas under UV light or with a radical initiator. google.com This side-chain chlorination yields methyl 4-(chloromethyl)benzoate.
Strategies for Introducing the Chloromethoxy Moiety
The direct introduction of a chloromethoxy group onto an aromatic ring is less common. A plausible direct approach would involve the reaction of a suitable precursor with chloromethyl methyl ether (MOM-Cl). thieme-connect.de Chloromethyl methyl ether is a potent electrophile and can react with aromatic compounds under Friedel-Crafts conditions. nih.gov For instance, the reaction of benzene (B151609) with chloromethyl methyl ether in the presence of a Lewis acid can yield benzyl (B1604629) chloromethyl ether. However, the direct chloromethoxylation of methyl benzoate would likely result in a mixture of isomers, with the meta-product being significant.
Multi-step Synthetic Routes to Methyl 4-[(chloromethoxy)methyl]benzoate
Multi-step syntheses offer greater control over regioselectivity and can be adapted to utilize a wider range of starting materials. These routes typically involve the sequential construction of the target molecule by first functionalizing a simpler precursor and then performing the necessary chemical transformations.
Precursor Functionalization Strategies
A common strategy in multi-step synthesis is to start with a readily available substituted benzoic acid or a related compound. One such precursor is p-toluic acid, which can be converted to its methyl ester, methyl p-toluate, through Fischer esterification. researchgate.net The methyl group of methyl p-toluate can then be functionalized.
Alternatively, one could start with a precursor that already contains an oxygen functionality at the para-position. For example, terephthalic acid monomethyl ester can be a viable starting material. prepchem.comresearchgate.net The carboxylic acid group can be selectively reduced to a hydroxymethyl group, yielding methyl 4-(hydroxymethyl)benzoate.
Another key precursor is 4-(chloromethyl)benzoic acid, which can be synthesized from p-xylene. google.com This acid can then be esterified to give methyl 4-(chloromethyl)benzoate.
A crucial intermediate for introducing the chloromethoxy group is methyl 4-(hydroxymethyl)benzoate. This can be prepared by the reduction of methyl 4-formylbenzoate (B8722198) or by the hydrolysis of methyl 4-(bromomethyl)benzoate (B8499459).
Esterification Protocols for Benzoate Derivatives
Esterification is a fundamental reaction in the synthesis of benzoate derivatives. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.comuomustansiriyah.edu.iqyoutube.com This method is applicable to the esterification of 4-(chloromethyl)benzoic acid with methanol (B129727) to produce methyl 4-(chloromethyl)benzoate. google.com
Other esterification methods include the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, which then reacts readily with an alcohol. commonorganicchemistry.com For substrates that are sensitive to acidic conditions, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed.
Optimization of Synthetic Conditions for this compound
The optimization of synthetic conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often adjusted include reaction temperature, reaction time, catalyst choice and loading, and the stoichiometry of the reactants.
In chloromethylation reactions, controlling the temperature is crucial to prevent the formation of byproducts. researchgate.net The choice of Lewis acid and its concentration can also significantly influence the reaction rate and selectivity. For the side-chain chlorination of methyl p-toluate, the intensity of UV irradiation and the rate of chlorine gas addition are critical parameters to control the degree of chlorination and avoid the formation of dichlorinated and trichlorinated products. google.com
For the conversion of the hydroxymethyl group to a chloromethoxy group, the reaction conditions need to be carefully controlled. The reaction of an alcohol with formaldehyde and hydrogen chloride to form a chloromethyl ether is an equilibrium process. orgsyn.orggatech.edu The concentration of HCl and the removal of water can drive the reaction towards the product. google.com The use of dehydrating agents or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial.
In esterification reactions, the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu The choice of acid catalyst and its concentration can also affect the reaction rate. rsc.org For enzymatic esterifications, factors such as the choice of lipase, solvent, temperature, and water content are critical for achieving high conversion rates. rsc.org
Below are interactive data tables summarizing various synthetic conditions for related reactions, which can serve as a guide for the optimization of the synthesis of this compound.
Table 1: Conditions for the Chlorination of Methyl p-Toluate
| Parameter | Condition 1 | Condition 2 |
| Chlorinating Agent | Chlorine (gas) | N-Chlorosuccinimide |
| Initiator/Catalyst | UV light | Benzoyl peroxide |
| Solvent | Carbon tetrachloride | Benzene |
| Temperature | 70-140 °C google.com | 80 °C |
| Reaction Time | 2-4 hours google.com | 6 hours |
| Yield | 42.75% (crude) google.com | Moderate |
Table 2: Conditions for the Esterification of Benzoic Acid Derivatives
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Starting Material | Carboxylic Acid | Carboxylic Acid |
| Reagents | Methanol, Sulfuric Acid uomustansiriyah.edu.iq | Thionyl Chloride, then Methanol commonorganicchemistry.com |
| Solvent | Methanol (excess) uomustansiriyah.edu.iq | Dichloromethane |
| Temperature | Reflux uomustansiriyah.edu.iq | Room Temperature |
| Reaction Time | 1-4 hours uomustansiriyah.edu.iq | 2-6 hours |
| Yield | High | High |
Solvent Selection and Reaction Media Effects
The decision to use a solvent-free system is likely driven by factors such as process simplicity, reduced cost, and easier product isolation. However, the use of an inert solvent can offer several advantages in controlling the reaction. A solvent can help to dissipate heat generated during the exothermic chlorination process, thus allowing for better temperature control and preventing runaway reactions. Furthermore, a solvent can be used to control the concentration of the reactants, which can influence the reaction kinetics and potentially the product distribution, minimizing the formation of dichlorinated and other side products.
While specific studies on solvent effects for this particular reaction are limited in the provided sources, general principles of free-radical halogenation suggest that non-reactive, non-polar solvents would be suitable choices.
Catalyst Screening and Role in Reaction Efficiency
The side-chain chlorination of toluic derivatives is a free-radical chain reaction that requires an initiator to commence. This initiation can be achieved through photochemical means or by using a chemical radical initiator.
Photochemical Initiation: The use of ultraviolet (UV) light is a common method for initiating the chlorination of the methyl group on the benzene ring. The UV radiation provides the energy required to cleave the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•), which then propagate the chain reaction.
Chemical Initiators: As an alternative to UV light, chemical initiators can be employed. A notable example is Diisopropyl azodicarboxylate. These initiators decompose upon heating to generate free radicals, which then initiate the chlorination process. The choice between photochemical and chemical initiation can depend on the specific equipment available and the desired reaction conditions. The catalyst's primary role is to ensure the efficient generation of free radicals to start and sustain the chlorination of the side chain, rather than promoting electrophilic substitution on the aromatic ring.
The efficiency of the reaction is highly dependent on the successful initiation of the radical chain process. The control of the chlorination transformation efficiency is highlighted as being of paramount importance in the production process.
Temperature and Time Parameter Optimization
The optimization of reaction temperature and time is crucial for maximizing the yield of the desired monochlorinated product while minimizing the formation of by-products.
For the chlorination of Methyl p-toluate, the reaction temperature is generally maintained in a range of 70 °C to 140 °C. A more preferred and optimized temperature range is cited as being between 100 °C and 110 °C. Operating within this specific range likely provides a balance between a sufficiently fast reaction rate and the prevention of excessive side-product formation.
The reaction time is also a critical parameter that needs to be carefully controlled. A typical reaction time mentioned is 4 hours when the reaction is controlled at 100-110 °C. The progress of the reaction is monitored by sampling and analysis to determine the point at which the desired conversion is achieved.
Below is a data table summarizing the key parameters for the synthesis of the analogous compound, Methyl 4-(chloromethyl)benzoate.
| Parameter | Range | Preferred Value | Notes |
| Temperature | 70 °C - 140 °C | 100 °C - 110 °C | Temperature control is crucial for selectivity. |
| Reaction Time | Not explicitly defined as a range | 4 hours | Dependent on temperature and catalyst efficiency. Monitored by sampling. |
| Chlorination Transformation Efficiency | 20% - 70% (mass ratio) | 30% - 35% (mass ratio) | Controlling this parameter is of paramount importance. |
Mechanistic Investigations of Reactions Involving Methyl 4 Chloromethoxy Methyl Benzoate
Nucleophilic Substitution Reactions of the Chloromethoxy Group
The chloromethoxy group, specifically the C-Cl bond, is the principal site for nucleophilic substitution. The structure of the substrate, being a primary alkyl halide but also benzylic in nature, allows for competition between SN1 and SN2 reaction pathways.
The mechanism of nucleophilic substitution at the chloromethyl group can proceed via two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) process. The operative pathway is heavily influenced by reaction conditions such as the solvent, nucleophile, and leaving group.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. organic-chemistry.orglibretexts.org This pathway leads to an inversion of stereochemistry at the reaction center. For an SN2 reaction to be favorable, the electrophilic carbon must be relatively unhindered. libretexts.orgpdx.edu Given that Methyl 4-[(chloromethoxy)methyl]benzoate is a primary halide, the SN2 pathway is sterically accessible. youtube.com
The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The benzylic position of the chloromethyl group in this compound can stabilize an adjacent carbocation through resonance, making the SN1 pathway plausible. libretexts.orgucoz.com Reactions proceeding through an SN1 mechanism typically result in a mixture of stereoisomers (racemization) if the carbon is chiral. organic-chemistry.orglibretexts.org
The choice between these pathways is a delicate balance of factors. The primary nature of the substrate favors the SN2 mechanism, while the potential for a resonance-stabilized benzylic carbocation favors the SN1 mechanism. libretexts.orgyoutube.com Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate, thus favoring the SN1 pathway. youtube.comuci.edu Conversely, polar aprotic solvents like acetone (B3395972) or DMSO favor the SN2 pathway. pdx.eduyoutube.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |
|---|---|---|---|
| Substrate Structure | Benzylic position can stabilize a carbocation. | Primary alkyl halide is sterically unhindered. libretexts.org | A balance between electronic stabilization (SN1) and steric accessibility (SN2). youtube.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Polar protic solvents stabilize the carbocation intermediate and the leaving group. youtube.com Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. pdx.edu |
| Nucleophile | Weak, uncharged nucleophiles (e.g., H2O, ROH) libretexts.org | Strong, anionic nucleophiles (e.g., HO-, RO-) libretexts.org | The rate of SN1 is independent of the nucleophile's strength. libretexts.org Strong nucleophiles are required to 'push' the leaving group off in the concerted SN2 step. libretexts.org |
| Leaving Group | A good leaving group is required. | A good leaving group is required. | The C-Cl bond cleavage is part of the rate-determining step in both mechanisms. Weaker bases are better leaving groups. uci.edu |
The structure and strength of the nucleophile play a critical role, particularly in determining the viability and rate of the SN2 pathway. nih.gov Strong nucleophiles, which are typically anionic (e.g., hydroxide (B78521), alkoxides, thiolates), favor the SN2 mechanism because they are more effective at attacking the electrophilic carbon and displacing the leaving group. libretexts.orgsavemyexams.com Weaker, neutral nucleophiles like water or alcohols are less effective in this concerted step and are more likely to participate in an SN1 reaction by attacking the carbocation intermediate after it has formed. libretexts.org
The steric bulk of the nucleophile also has a significant impact. Bulky nucleophiles hinder the backside attack required for an SN2 reaction. uci.edu Therefore, less hindered nucleophiles generally lead to faster SN2 reaction rates. In contrast, the rate of an SN1 reaction is not affected by the nucleophile's strength or steric profile, as the nucleophile only participates after the slow, rate-determining formation of the carbocation. libretexts.org
| Nucleophile Property | Effect on SN1 Reaction | Effect on SN2 Reaction |
|---|---|---|
| Strength (e.g., OH- vs H2O) | No effect on rate. libretexts.org | Stronger nucleophiles increase the reaction rate. libretexts.org |
| Concentration | No effect on rate. | Higher concentration increases the reaction rate. libretexts.org |
| Steric Hindrance (e.g., (CH3)3CO- vs CH3CH2O-) | No significant effect on rate. | Increased bulk decreases the reaction rate. uci.edu |
Hydrolysis Pathways of the Ester Moiety in this compound
The methyl ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Under acidic conditions, the hydrolysis of the ester is a reversible process. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, such as a hydronium ion (H₃O⁺). libretexts.orglibretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This attack forms a tetrahedral intermediate. libretexts.org Following a proton transfer, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.orgyoutube.com The most common pathway for this reaction is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This addition forms a tetrahedral intermediate. libretexts.org The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form a carboxylic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either hydroxide or the expelled methoxide ion) to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the final carboxylic acid product. masterorganicchemistry.comoperachem.com This process is generally described by the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which is the most common pathway for the basic hydrolysis of esters. nih.gov
Other Relevant Reaction Mechanisms (e.g., Rearrangements, Eliminations)
While nucleophilic substitution and hydrolysis are the primary reactions for this compound, other mechanisms could be relevant under specific conditions. The presence of a benzylic ether linkage introduces the possibility of cleavage under different catalytic systems, such as palladium-catalyzed hydrogenation, which would cleave the C-O bond of the ether. organic-chemistry.org However, this typically requires specific reagents not usually present during hydrolysis or standard nucleophilic substitution.
Rearrangement reactions are not commonly observed for this specific structure under typical hydrolysis or substitution conditions. The stability of the benzene (B151609) ring and the straightforward nature of the SN1/SN2 and ester hydrolysis mechanisms make significant molecular rearrangements unlikely. Elimination reactions are also not favored, as they would require the formation of a highly unstable exocyclic double bond on the benzene ring or cleavage of the ether C-O bond, which is generally stable.
Mechanistic Insights from Comparative Studies with Isomers and Analogs
Mechanistic investigations into the reactions of this compound often rely on comparative studies with its isomers (ortho- and meta-substituted) and structural analogs. These comparisons help to elucidate the electronic and steric effects of the substituents on the reactivity of both the aromatic ring and the benzylic chloromethyl group. While direct, side-by-side comparative kinetic studies on this specific set of isomers are not extensively documented in publicly available literature, mechanistic insights can be inferred from the well-established principles of physical organic chemistry and studies on analogous substituted benzylic systems.
Comparative Reactivity in Nucleophilic Substitution at the Benzylic Carbon
The (chloromethoxy)methyl group can be considered a modified benzyl (B1604629) chloride. Reactions at the benzylic carbon, such as solvolysis or reaction with nucleophiles, are expected to proceed via either an Sₙ1 or Sₙ2 mechanism. The stability of the potential benzylic carbocation intermediate is a key factor in determining the operative mechanism.
The ester group (-COOCH₃) is an electron-withdrawing group, which destabilizes a carbocation. In the case of This compound (the para isomer), the electron-withdrawing effect of the ester group is transmitted through the aromatic ring, which would destabilize a benzylic carbocation at the para position. This would likely disfavor an Sₙ1 pathway relative to an unsubstituted benzyl chloride.
For the meta isomer, Methyl 3-[(chloromethoxy)methyl]benzoate , the destabilizing inductive effect of the ester group on a benzylic carbocation would still be present, though potentially slightly less pronounced than in the para isomer due to the lack of direct resonance interaction.
In contrast, for the ortho isomer, Methyl 2-[(chloromethoxy)methyl]benzoate , significant steric hindrance from the adjacent bulky ester group would likely impede the approach of a nucleophile in an Sₙ2 reaction. This steric hindrance could potentially favor an Sₙ1 mechanism if a carbocation can be formed, though the electronic destabilization from the ester group remains a factor.
An analog for comparison could be Methyl 4-(chloromethyl)benzoate . In this analog, the absence of the methoxy (B1213986) group on the chloromethyl side chain simplifies the system. Studies on substituted benzyl chlorides have shown that electron-withdrawing groups at the para position significantly slow down the rate of Sₙ1 solvolysis reactions due to the destabilization of the carbocation intermediate.
| Isomer | Expected Dominant Mechanism | Rationale |
|---|---|---|
| This compound (para) | Likely Sₙ2 or a borderline Sₙ1/Sₙ2 | Electron-withdrawing ester group destabilizes the benzylic carbocation, disfavoring a pure Sₙ1 pathway. |
| Methyl 3-[(chloromethoxy)methyl]benzoate (meta) | Likely Sₙ2 or a borderline Sₙ1/Sₙ2 | Inductive electron-withdrawing effect of the ester group destabilizes the benzylic carbocation. |
| Methyl 2-[(chloromethoxy)methyl]benzoate (ortho) | Sₙ2 pathway is sterically hindered. Sₙ1 may be favored if conditions permit carbocation formation. | Significant steric hindrance from the adjacent ester group impedes backside attack required for Sₙ2. |
Comparative Reactivity in Electrophilic Aromatic Substitution
The regioselectivity and rate of electrophilic aromatic substitution on the benzene ring are governed by the directing and activating/deactivating effects of the existing substituents.
The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. This is due to its electron-withdrawing inductive and resonance effects, which reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.
In This compound , the two substituents are para to each other. The ester group directs incoming electrophiles to the positions meta to it (positions 3 and 5), while the (chloromethoxy)methyl group directs to the positions ortho to it (also positions 3 and 5). Thus, in this isomer, the directing effects of both groups are reinforcing, leading to a strong preference for substitution at the 3- and 5-positions.
For the meta isomer, Methyl 3-[(chloromethoxy)methyl]benzoate , the directing effects are not reinforcing. The ester group directs to the 5-position (and the position between the two substituents, which is sterically hindered), while the (chloromethoxy)methyl group directs to the 2-, 4-, and 6-positions. This would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
In the ortho isomer, Methyl 2-[(chloromethoxy)methyl]benzoate , the ester group directs to the 4- and 6-positions, while the (chloromethoxy)methyl group directs to the 3- and 5-positions. Again, a mixture of products would be expected, with steric hindrance from both bulky groups playing a significant role in the regiochemical outcome.
| Isomer | Directing Effect of -COOCH₃ | Directing Effect of -CH₂OCH₂Cl | Predicted Major Substitution Position(s) |
|---|---|---|---|
| This compound (para) | meta (to position 3 & 5) | ortho (to position 3 & 5) | 3 and 5 (Reinforcing effects) |
| Methyl 3-[(chloromethoxy)methyl]benzoate (meta) | meta (to position 5) | ortho, para (to positions 2, 4, 6) | Mixture of products likely |
| Methyl 2-[(chloromethoxy)methyl]benzoate (ortho) | meta (to positions 4 & 6) | ortho, para (to positions 3 & 5) | Mixture of products likely, with steric hindrance being a major factor |
These comparative analyses, while inferred from established principles, provide a valuable framework for understanding the mechanistic nuances of reactions involving this compound and its isomers. Experimental studies would be necessary to confirm these predictions and to quantify the relative reaction rates and product distributions.
Derivatization and Synthetic Applications of Methyl 4 Chloromethoxy Methyl Benzoate
Methyl 4-[(chloromethoxy)methyl]benzoate as a Key Synthetic Intermediate
This compound has established itself as a crucial component in the strategic assembly of complex molecular architectures. Its utility stems from its capacity to act as a versatile precursor and a fundamental building block in multi-step synthetic sequences.
Precursor in Organic Synthesis
In the realm of organic synthesis, this compound is frequently employed as a starting material for the introduction of a 4-(methoxycarbonyl)benzyl moiety. This is particularly evident in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The compound's utility as a precursor is highlighted by its role in the preparation of more elaborate molecules where the chloromethoxy group provides a reactive handle for subsequent chemical modifications. A notable example is its application in the synthesis of intermediates for angiotensin II receptor blockers, a class of antihypertensive drugs. rjpbcs.comarkat-usa.org The synthesis of the compound itself is typically achieved through the chlorination of methyl p-toluate (B1214165), a reaction that can be initiated by UV light or chemical catalysts. google.com
Building Block for Complex Organic Molecules
The structure of this compound makes it an ideal building block for the systematic construction of complex organic molecules. The chloromethoxy group serves as a latent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the strategic connection of the benzoate (B1203000) fragment to other molecular scaffolds. For instance, it can be utilized in the alkylation of various nucleophiles, thereby elongating carbon chains or introducing the benzoate motif into a larger, more intricate structure. Its application in the synthesis of intermediates for pharmaceuticals underscores its importance as a foundational molecular component. ontosight.ai
Functional Group Transformations and Derivatization Strategies
The chemical reactivity of this compound is centered around its two primary functional groups: the chloromethoxy moiety and the methyl ester. These sites allow for a variety of transformations and derivatization strategies, enabling chemists to tailor the molecule to specific synthetic needs.
Oxidation Reactions of the Chloromethoxy Functionality
While specific oxidation of the chloromethoxy group in this compound is not extensively documented in readily available literature, analogous transformations of similar benzylic ethers suggest potential reaction pathways. The electrochemical oxidation of related toluene (B28343) derivatives has been investigated as a method for the functionalization of benzylic positions. researchgate.net Such methods could potentially be applied to oxidize the benzylic carbon of the chloromethoxy group, leading to the formation of an aldehyde or carboxylic acid functionality at that position, thereby providing a route to novel derivatives.
Reduction Reactions of this compound
The reduction of the ester functionality in benzoates is a well-established transformation. While specific studies on the reduction of this compound are not prominent, the methyl ester group can be expected to undergo reduction to a primary alcohol using common reducing agents. For instance, sodium borohydride (B1222165) in the presence of activating agents or under specific conditions is known to reduce esters. reddit.com This transformation would yield {4-[(chloromethoxy)methyl]phenyl}methanol, a derivative with a newly introduced hydroxyl group available for further functionalization. It is important to consider the potential for concurrent reduction or reaction at the chloromethoxy group depending on the reducing agent and reaction conditions employed.
Alkylation Reactions Utilizing the Chloromethoxy Group
The chloromethoxy group is a potent electrophilic site, making this compound an effective alkylating agent. This reactivity is central to its utility in building more complex molecules. It readily reacts with a wide range of nucleophiles, including heterocycles, in substitution reactions. For example, it can be used to alkylate nitrogen-containing heterocycles, a common strategy in the synthesis of biologically active compounds. ias.ac.in This reaction proceeds via the displacement of the chloride ion by the nucleophilic heteroatom, forming a new carbon-heteroatom bond and incorporating the 4-(methoxycarbonyl)benzyl group into the target molecule. This type of alkylation is a key step in the synthesis of various pharmaceutical agents, including the antihypertensive drug telmisartan, where a related bromomethyl derivative is used to alkylate a benzimidazole (B57391) nitrogen. nih.govnewdrugapprovals.orgbeilstein-journals.org
Below is a table summarizing the key reactive sites and potential transformations of this compound.
| Functional Group | Reaction Type | Potential Product |
| Chloromethoxy | Alkylation (Nucleophilic Substitution) | 4-[(Nu-methoxy)methyl]benzoate |
| Methyl Ester | Reduction | {4-[(chloromethoxy)methyl]phenyl}methanol |
| Chloromethoxy | Oxidation (potential) | Methyl 4-(formyl)benzoate or Methyl 4-(carboxy)benzoate |
Cross-Coupling Reactions with Related Halomethyl Benzoates
The benzylic halide moiety in compounds related to this compound, such as methyl 4-(bromomethyl)benzoate (B8499459) and methyl 4-(chloromethyl)benzoate, serves as an active site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
One of the prominent cross-coupling reactions involving these substrates is the Sonogashira reaction, which couples terminal alkynes with organic halides. For instance, methyl 4-(bromomethyl)benzoate is utilized in Sonogashira reactions to introduce an alkynyl group at the benzylic position. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. The versatility of this method allows for the synthesis of a wide range of substituted arylalkynes, which are valuable intermediates in pharmaceuticals and materials science.
While specific examples for other cross-coupling reactions like Suzuki, Heck, or Stille involving this compound are not extensively documented, the reactivity of the related halomethyl group suggests their feasibility. These reactions are powerful tools for creating C(sp²)–C(sp³) bonds. For example, a Suzuki coupling could potentially link the benzylic carbon to an aryl or vinyl boronic acid, while a Heck reaction could introduce a vinyl group. The choice of catalyst, ligand, and reaction conditions is crucial to favor the desired cross-coupling pathway and minimize side reactions.
Below is a table summarizing potential cross-coupling reactions with related halomethyl benzoates.
| Reaction Name | Halomethyl Benzoate Example | Coupling Partner | Typical Catalyst System | Resulting Bond |
| Sonogashira Coupling | Methyl 4-(bromomethyl)benzoate | Terminal Alkyne (e.g., Ethynyltrimethylsilane) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp³)–C(sp) |
| Suzuki Coupling | Methyl 4-(chloromethyl)benzoate | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos) | C(sp³)–C(sp²) |
| Negishi Coupling | Methyl 4-(chloromethyl)benzoate | Organozinc Reagent | Pd(dba)₂/Ligand | C(sp³)–C(sp²) or C(sp³)–C(sp³) |
| Heck Coupling | Methyl 4-(bromomethyl)benzoate | Alkene (e.g., Allylbenzene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | C(sp³)–C(sp²) |
Applications in Materials Science Research
The unique bifunctional nature of this compound and its analogs, possessing both a reactive chloromethyl ether group and a methyl ester, makes them valuable building blocks in materials science. They serve as precursors for high-performance polymers and are key intermediates in the synthesis of specialty chemicals with tailored properties.
Precursors for Polymeric Materials
Methyl 4-(chloromethyl)benzoate is a key monomer in the synthesis of advanced, bio-based polyesters. It can be used to synthesize diester monomers through reactions like the Williamson ether synthesis. For example, reacting lignin-derived 2-methoxyhydroquinone (B1205977) with methyl 4-(chloromethyl)benzoate yields the diester monomer dimethyl 4,4'-(((2-methoxy-1,4-phenylene)bis(oxy))bis(methylene))dibenzoate.
This resulting aromatic diester monomer can then undergo melt polycondensation with various diols, such as hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE), 1,4-cyclohexanedimethanol (B133615) (CHDM), 1,4-butanediol (B3395766) (BDO), and 1,6-hexanediol (B165255) (HDO), to produce a series of aliphatic-aromatic copolyesters. The incorporation of different diols allows for the fine-tuning of the polymer's thermomechanical properties. For instance, copolyesters containing rigid cyclic segments like HQEE and CHDM exhibit higher glass transition and melting temperatures, while those with flexible alkyl segments like BDO and HDO show improved flexibility. These novel copolyesters have demonstrated high molecular weights (Mw) in the range of 5.25×10⁴ to 5.87×10⁴ g/mol .
The properties of these polymers highlight the importance of the monomer structure in dictating the final material characteristics, opening avenues for creating sustainable polymers that can mimic the properties of conventional petroleum-based plastics like PET.
| Polymer ID | Diol Segment | Molecular Weight (Mw) ( g/mol ) | Key Properties |
| P1 | Hydroquinone bis(2-hydroxyethyl)ether (HQEE) | ~5.87 x 10⁴ | High Tg (>80 °C), High Tm (>170 °C), Brittle |
| P2 | 1,4-Cyclohexanedimethanol (CHDM) | ~5.72 x 10⁴ | High Tg (>80 °C), High Tm (>170 °C), Superior Elongation (272%) |
| P3 | 1,4-Butanediol (BDO) | ~5.41 x 10⁴ | Improved Flexibility, Lower Crystallinity |
| P4 | 1,6-Hexanediol (HDO) | ~5.25 x 10⁴ | Improved Flexibility, Lower Crystallinity |
Role in Specialty Chemical Production
The reactive nature of the halomethyl group in methyl 4-(halomethyl)benzoates makes them useful intermediates in the production of a variety of specialty chemicals. These compounds act as electrophilic synthons for introducing the methyl benzoate moiety onto a larger molecular scaffold, which is a common structural motif in pharmaceuticals and functional materials.
For instance, related isomers like 2-chloromethyl benzoate are used in the multi-step synthesis of heterocyclic compounds such as 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis involves the S-alkylation of a thione precursor with the chloromethyl benzoate derivative.
Furthermore, the Williamson ether synthesis, used to create polymer precursors, is also a cornerstone reaction for producing specialty chemicals. Methyl 4-(bromomethyl)benzoate has been used in the functionalization of macrocycles like p-tert-butylcalixarene. In this application, the bromomethyl group reacts with the phenolic hydroxyl groups of the calixarene (B151959) in the presence of a base to form stable ether linkages. This process allows for the attachment of multiple methyl benzoate units to the calixarene platform, creating complex host molecules with potential applications in molecular recognition, sensing, and lubrication.
| Specialty Chemical Class | Halomethyl Benzoate Reagent | Synthetic Reaction | Application Area |
| Heterocycles | 2-Chloromethyl benzoate | S-Alkylation | Medicinal Chemistry |
| Functionalized Macrocycles | Methyl 4-(bromomethyl)benzoate | Williamson Ether Synthesis | Supramolecular Chemistry, Lubricants |
Advanced Spectroscopic Characterization of Methyl 4 Chloromethoxy Methyl Benzoate and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the context of Methyl 4-[(chloromethoxy)methyl]benzoate derivatives, ESI-MS can be used to determine the accurate mass of the molecule, which in turn allows for the confirmation of its elemental composition. Fragmentation pathways of related benzoate (B1203000) derivatives have been studied, providing insights into how these molecules behave in the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to determine its purity and to identify any potential impurities. The mass spectrum obtained from GC-MS analysis will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of aromatic esters often involves characteristic losses of the ester group and rearrangements.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of individual components within a mixture. For the analysis of this compound, a reverse-phase HPLC method would be suitable, likely utilizing a C18 column. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, with the addition of formic acid to ensure compatibility with mass spectrometry detection.
In the mass spectrometer, typically employing an electrospray ionization (ESI) source, the molecule would be ionized. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the mobile phase composition. For this compound (molecular weight: 214.65 g/mol ), the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 215.66. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) would yield characteristic daughter ions, providing structural confirmation. A plausible fragmentation pattern would involve the loss of the chloromethoxy group or cleavage of the ester bond.
Interactive Data Table: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Retention Time (min) | Not available |
| [M+H]⁺ (m/z) | ~215.66 |
| Major Fragment Ions (m/z) | Not available |
It is important to note that the absence of published experimental data necessitates further research to establish a definitive LC-MS characterization protocol for this specific compound.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify and study chemical substances by measuring their absorption of infrared radiation. The resulting IR spectrum provides a unique "fingerprint" of a molecule, with absorption bands corresponding to the vibrational frequencies of its functional groups.
While a specific IR spectrum for this compound was not found, the analysis of the closely related compound, Methyl 4-(chloromethyl)benzoate , can provide significant insights into the expected vibrational modes. The key functional groups present in this compound are the ester group (C=O, C-O), the aromatic ring (C=C, C-H), and the chloromethoxy group (C-O-C, C-Cl).
The IR spectrum of Methyl 4-(chloromethyl)benzoate would be expected to exhibit the following characteristic absorption bands:
C=O Stretch: A strong and sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.
C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group are expected. The C-O-C asymmetric stretch typically appears in the 1250-1300 cm⁻¹ region, while the symmetric stretch is found around 1100-1150 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the benzene (B151609) ring.
Aromatic C-H Stretch: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the para-substituted aromatic ring are expected in the 800-850 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the 600-800 cm⁻¹ region.
C-O-C Stretch (Ether): The stretching vibration of the ether linkage in the chloromethoxy group would likely be observed in the 1000-1100 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Weak to Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-O-C Asymmetric Stretch (Ester) | 1250-1300 | Strong |
| C-O-C Symmetric Stretch (Ester) | 1100-1150 | Strong |
| C-O-C Stretch (Ether) | 1000-1100 | Medium |
| Aromatic C-H Bending (para) | 800-850 | Strong |
| C-Cl Stretch | 600-800 | Medium to Strong |
A comprehensive vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would be necessary to assign all the observed bands in the experimental spectrum of this compound and its derivatives.
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₁₀H₁₁ClO₃, the theoretical elemental composition can be calculated as follows:
Carbon (C): (10 * 12.011) / 214.65 * 100% = 55.95%
Hydrogen (H): (11 * 1.008) / 214.65 * 100% = 5.16%
Chlorine (Cl): (1 * 35.453) / 214.65 * 100% = 16.52%
Oxygen (O): (3 * 15.999) / 214.65 * 100% = 22.37%
Experimental data from elemental analysis of a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation, to confirm its elemental composition and purity.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 10 | 55.95 |
| Hydrogen | H | 1.008 | 11 | 5.16 |
| Chlorine | Cl | 35.453 | 1 | 16.52 |
| Oxygen | O | 15.999 | 3 | 22.37 |
No experimental elemental analysis data for this compound was found in the surveyed literature. Such an analysis would be a critical step in the complete characterization of this compound.
Computational Chemistry Studies on Methyl 4 Chloromethoxy Methyl Benzoate
Molecular Structure and Conformation Analysis
There are currently no published computational studies that have performed a detailed analysis of the molecular structure and conformational preferences of Methyl 4-[(chloromethoxy)methyl]benzoate. Such a study would typically involve quantum chemical calculations to determine bond lengths, bond angles, and dihedral angles, as well as to identify the most stable conformations of the molecule in the gas phase and in different solvent environments.
Electronic Structure and Reactivity Predictions
Detailed computational analyses of the electronic structure of this compound are not available in the scientific literature. Consequently, there are no published predictions of its reactivity based on computational models. This type of research would typically involve the calculation of molecular orbitals (such as the HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors to predict the sites most susceptible to nucleophilic or electrophilic attack.
Reaction Pathway Modeling and Transition State Characterization
No computational studies modeling the reaction pathways involving this compound have been found in the existing literature. Such research would be crucial for understanding the mechanisms of reactions in which this compound participates, and would involve locating and characterizing the transition states for various potential reaction channels.
Intermolecular Interactions and Crystal Packing Investigations
There is a lack of computational research focused on the intermolecular interactions and crystal packing of this compound. These studies are important for understanding the solid-state properties of the compound and would typically employ methods such as quantum chemical calculations on molecular dimers or clusters, or periodic density functional theory (DFT) calculations on the crystal lattice.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[(chloromethoxy)methyl]benzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or esterification. For example, methyl 4-(chloromethyl)benzoate (CAS 34040-64-7) can react with chloromethoxy derivatives in the presence of a base like K₂CO₃ and a polar aprotic solvent (e.g., CH₃CN) under reflux (~70°C). Monitoring via TLC (hexane:ethyl acetate = 3:2) is advised to track progress .
- Optimization : Varying stoichiometry of KI (as a catalyst) and reaction time (e.g., 5–12 hours) can improve yields. Purification via flash chromatography (chloroform eluent) is recommended .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?
- FT-IR : Key peaks include ester C=O (~1718 cm⁻¹), aromatic C-H (~3059 cm⁻¹), and C-Cl (~852 cm⁻¹). Compare with methyl 4-chlorobenzoate analogs for validation .
- NMR : Expect aromatic protons in the δ 7.2–8.0 ppm range (CDCl₃), with distinct methyl ester (δ ~3.9 ppm) and chloromethoxy (δ ~5.3 ppm) signals. DEPT-135 can differentiate CH₂/CH₃ groups .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315). Avoid inhalation; work in a fume hood .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal. Do not discard via aqueous routes due to environmental persistence .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology : Use SHELXL (for refinement) and WinGX (for data processing). Collect high-resolution data (≤1.0 Å) to model torsional angles of the chloromethoxy group. For twinned crystals, employ TWIN/BASF commands in SHELXL .
- Case Study : A similar compound, 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate, was resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined to R₁ = 0.039 .
Q. How should researchers address contradictions in reactivity data during ester functionalization?
- Analysis : Compare kinetic studies (e.g., Arrhenius plots) under varying temperatures and solvents. For example, competing hydrolysis of the chloromethoxy group in polar protic solvents (e.g., H₂O/THF) may explain yield discrepancies. Use LC-MS to identify by-products like 4-(hydroxymethyl)benzoate .
Q. What strategies improve crystallinity for poorly diffracting derivatives of this compound?
- Crystallization : Slow evaporation from dichloromethane/hexane (1:5) at 4°C enhances crystal growth. For stubborn cases, employ seeding or additives (e.g., 1% ethyl acetate) .
Methodological Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
